ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.: 1903521-24-3
VCID: VC11815731
InChI: InChI=1S/C13H16N4O4/c1-3-19-10-6-5-9(7-14-10)12-16-11(21-17-12)8-15-13(18)20-4-2/h5-7H,3-4,8H2,1-2H3,(H,15,18)
SMILES: CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)OCC
Molecular Formula: C13H16N4O4
Molecular Weight: 292.29 g/mol

ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

CAS No.: 1903521-24-3

Cat. No.: VC11815731

Molecular Formula: C13H16N4O4

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate - 1903521-24-3

Specification

CAS No. 1903521-24-3
Molecular Formula C13H16N4O4
Molecular Weight 292.29 g/mol
IUPAC Name ethyl N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Standard InChI InChI=1S/C13H16N4O4/c1-3-19-10-6-5-9(7-14-10)12-16-11(21-17-12)8-15-13(18)20-4-2/h5-7H,3-4,8H2,1-2H3,(H,15,18)
Standard InChI Key PZHPQSZFPYZLQL-UHFFFAOYSA-N
SMILES CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)OCC
Canonical SMILES CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)OCC

Introduction

Ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a complex organic compound that belongs to the oxadiazole class, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyridine ring, an oxadiazole moiety, and a carbamate group, contributing to its chemical properties and biological interactions.

Synthesis and Chemical Reactions

The synthesis of ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate typically involves multi-step reactions. Common methodologies include:

  • Condensation Reactions: Forming the oxadiazole ring and attaching the carbamate group.

  • Nucleophilic Substitution: Introducing the ethoxypyridine moiety.

Technical details on specific reagents, solvents, and reaction conditions are crucial for optimizing yields and purity.

Potential Biological Activities and Applications

Ethyl N-{[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate may exhibit potential biological activities due to its structural features:

  • Enzyme Inhibition: Possible interaction with enzymes through the oxadiazole and pyridine rings.

  • Receptor Binding: The carbamate group may facilitate binding to specific receptors.

Pharmacological studies, including binding affinity assays and cellular response evaluations, are necessary to elucidate its precise mechanism of action.

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